molecular formula C21H21FN2O3S2 B2888913 N2-(2,5-DIMETHYLPHENYL)-3-(ETHANESULFONYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE CAS No. 890792-16-2

N2-(2,5-DIMETHYLPHENYL)-3-(ETHANESULFONYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE

Cat. No.: B2888913
CAS No.: 890792-16-2
M. Wt: 432.53
InChI Key: JNUQDOGSYVARHB-UHFFFAOYSA-N
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Description

N2-(2,5-DIMETHYLPHENYL)-3-(ETHANESULFONYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,5-DIMETHYLPHENYL)-3-(ETHANESULFONYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, followed by the introduction of the amino, ethylsulfonyl, and fluorophenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and environmental impact through green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N2-(2,5-DIMETHYLPHENYL)-3-(ETHANESULFONYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to the specific transformation being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, N2-(2,5-DIMETHYLPHENYL)-3-(ETHANESULFONYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its various functional groups could interact with biological targets, leading to therapeutic effects. Studies may focus on its activity against specific enzymes or receptors.

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. Its ability to undergo various chemical modifications allows for the optimization of its pharmacokinetic and pharmacodynamic properties.

Industry

In industry, this compound may be used in the development of advanced materials, such as polymers or coatings. Its unique chemical properties could impart desirable characteristics, such as increased durability or specific interactions with other materials.

Mechanism of Action

The mechanism of action of N2-(2,5-DIMETHYLPHENYL)-3-(ETHANESULFONYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would be elucidated through detailed studies, including molecular docking and in vitro assays.

Comparison with Similar Compounds

Similar Compounds

  • (3-Amino-5-((2,5-dimethylphenyl)amino)-4-(methylsulfonyl)thiophen-2-yl)(4-fluorophenyl)methanone
  • (3-Amino-5-((2,5-dimethylphenyl)amino)-4-(ethylsulfonyl)thiophen-2-yl)(4-chlorophenyl)methanone
  • (3-Amino-5-((2,5-dimethylphenyl)amino)-4-(ethylsulfonyl)thiophen-2-yl)(4-bromophenyl)methanone

Uniqueness

The uniqueness of N2-(2,5-DIMETHYLPHENYL)-3-(ETHANESULFONYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE lies in its specific combination of functional groups. The presence of the ethylsulfonyl and fluorophenyl groups, in particular, may confer unique chemical reactivity and biological activity compared to similar compounds. This makes it a valuable target for further research and development.

Properties

IUPAC Name

[3-amino-5-(2,5-dimethylanilino)-4-ethylsulfonylthiophen-2-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3S2/c1-4-29(26,27)20-17(23)19(18(25)14-7-9-15(22)10-8-14)28-21(20)24-16-11-12(2)5-6-13(16)3/h5-11,24H,4,23H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUQDOGSYVARHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(SC(=C1N)C(=O)C2=CC=C(C=C2)F)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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